

# Application Notes and Protocols for Evaluating QL-1200186 Efficacy

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## Compound of Interest

Compound Name: QL-1200186

Cat. No.: B15612015

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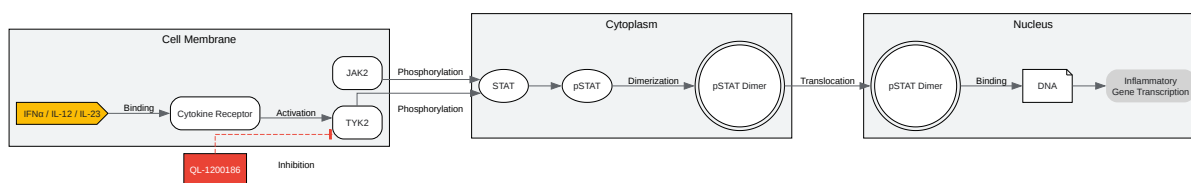
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed cell-based assay protocols to assess the efficacy of **QL-1200186**, a selective, allosteric inhibitor of the TYK2 pseudokinase (JH2) domain. **QL-1200186** blocks the signaling of key cytokines such as interferon-alpha (IFN $\alpha$ ), interleukin-12 (IL-12), and interleukin-23 (IL-23), making it a promising candidate for the treatment of autoimmune and inflammatory diseases. The following protocols are designed to enable researchers to evaluate the inhibitory activity of **QL-1200186** on the JAK-STAT signaling pathway in relevant immune cell types.

## Mechanism of Action: TYK2 Signaling Pathway

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family.[1][2] In a resting state, the catalytic activity of the TYK2 kinase domain (JH1) is suppressed by its pseudokinase domain (JH2).[3] Upon cytokine binding (e.g., IFN $\alpha$ , IL-12, IL-23) to their respective receptors, a conformational change occurs, leading to the activation of TYK2.[3][4] Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[5] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[3][5] **QL-**

**1200186** is an allosteric inhibitor that binds to the TYK2 JH2 domain, stabilizing its inhibitory conformation and thereby preventing the activation of the JH1 kinase domain.[6] This selectively blocks TYK2-mediated signaling without significantly affecting other JAK family members.[6]



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**Caption:** QL-1200186 inhibits the TYK2 signaling pathway.

## Data Presentation: In Vitro Efficacy of QL-1200186

The following tables summarize the reported in vitro inhibitory activities of **QL-1200186** across various cell-based assays.

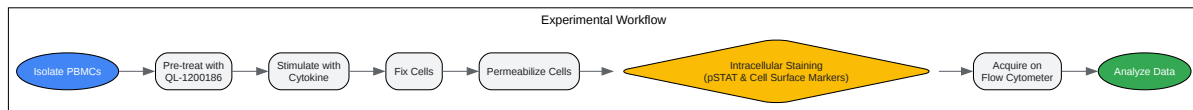
Cell Type	Stimulation	Measured Endpoint	IC50 (nM)	Reference
CD3+ T cells	IFN $\alpha$	pSTAT1 Phosphorylation	1.61	
Human PBMCs	IFN $\alpha$	pSTAT5 Phosphorylation	7.26	
NK-92 cells	IL-12	IFN- $\gamma$ Expression	32.48	
Th17 cells	IL-23	pSTAT3 Phosphorylation	1.026	
Jurkat cells	IFN $\alpha$	TYK2 Phosphorylation	~10	[7]
Human Whole Blood	IL-12	IFN $\gamma$ Production	~20	[1]

Kinase Selectivity	Domain	IC50 (nM)	Selectivity (fold vs. TYK2 JH2)	Reference
TYK2	JH2	0.06	-	[1]
TYK1	JH2	9.85	164	[1]
JAK1	JH1	>10,000	>166,667	[1]
JAK2	JH1	>10,000	>166,667	[1]
JAK3	JH1	>10,000	>166,667	[1]

## Experimental Protocols

### STAT Phosphorylation Assay by Flow Cytometry

This protocol details the measurement of cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs) and the inhibitory effect of **QL-1200186**.



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**Caption:** Workflow for pSTAT analysis by flow cytometry.

#### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- **QL-1200186**
- Recombinant Human IFN $\alpha$ , IL-12, or IL-23
- Roswell Park Memorial Institute (RPMI) 1640 medium
- Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Fixation/Permeabilization Buffer
- Fluorochrome-conjugated antibodies against pSTAT1, pSTAT3, pSTAT5, and cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56)
- Flow cytometer

#### Procedure:

- Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in RPMI 1640 supplemented with 10% FBS.

- Pre-treatment: Seed PBMCs at a density of  $1 \times 10^6$  cells/well in a 96-well plate. Add varying concentrations of **QL-1200186** (e.g., 0.1 nM to 10  $\mu$ M) or vehicle control (DMSO) to the wells. Incubate for 1-2 hours at 37°C.
- Stimulation: Add the appropriate cytokine (e.g., IFN $\alpha$  at 1000 IU/mL, IL-12 at 10 ng/mL, or IL-23 at 20 ng/mL) to the wells. Incubate for 15-30 minutes at 37°C.[2]
- Fixation: Immediately stop the stimulation by adding a fixation buffer. Incubate for 10-15 minutes at 37°C.[8]
- Permeabilization: Wash the cells with PBS and then add a permeabilization buffer. Incubate for 15-20 minutes at room temperature.[8]
- Staining: Wash the cells and then add a cocktail of fluorochrome-conjugated antibodies for intracellular pSTAT proteins and cell surface markers. Incubate for 30-60 minutes at room temperature in the dark.[9]
- Acquisition: Wash the cells and resuspend in PBS. Acquire data on a flow cytometer.
- Data Analysis: Gate on specific immune cell subsets based on surface marker expression. Determine the median fluorescence intensity (MFI) of the pSTAT signal in each cell population. Calculate the IC50 value for **QL-1200186**.

## Western Blot Analysis of STAT Phosphorylation

This protocol describes the detection of STAT phosphorylation in a suitable cell line (e.g., NK-92 or Th17 cells) by Western blotting.

Materials:

- NK-92 or other suitable cell line
- **QL-1200186**
- Appropriate cytokine for stimulation
- Cell culture medium and supplements

- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against pSTAT and total STAT
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Procedure:

- Cell Culture and Treatment: Culture cells to approximately 80% confluency. Serum-starve the cells for 4-6 hours if necessary to reduce basal phosphorylation.[\[2\]](#) Pre-treat cells with various concentrations of **QL-1200186** for 1-2 hours. Stimulate with the appropriate cytokine for 15-30 minutes.[\[2\]](#)
- Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[\[2\]](#)[\[10\]](#)
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Denature equal amounts of protein (20-30  $\mu\text{g}$ ) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.[\[2\]](#)
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibody (anti-pSTAT) overnight at 4°C.[\[11\]](#)
- Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[\[11\]](#) Detect the signal using a

chemiluminescent substrate and an imaging system.

- Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT to confirm equal protein loading.

## IFN- $\gamma$ Secretion Assay by ELISA

This protocol is for measuring the inhibitory effect of **QL-1200186** on IL-12-induced IFN- $\gamma$  secretion from NK-92 cells.

Materials:

- NK-92 cells
- **QL-1200186**
- Recombinant Human IL-12
- Complete culture medium for NK-92 cells
- Human IFN- $\gamma$  ELISA kit

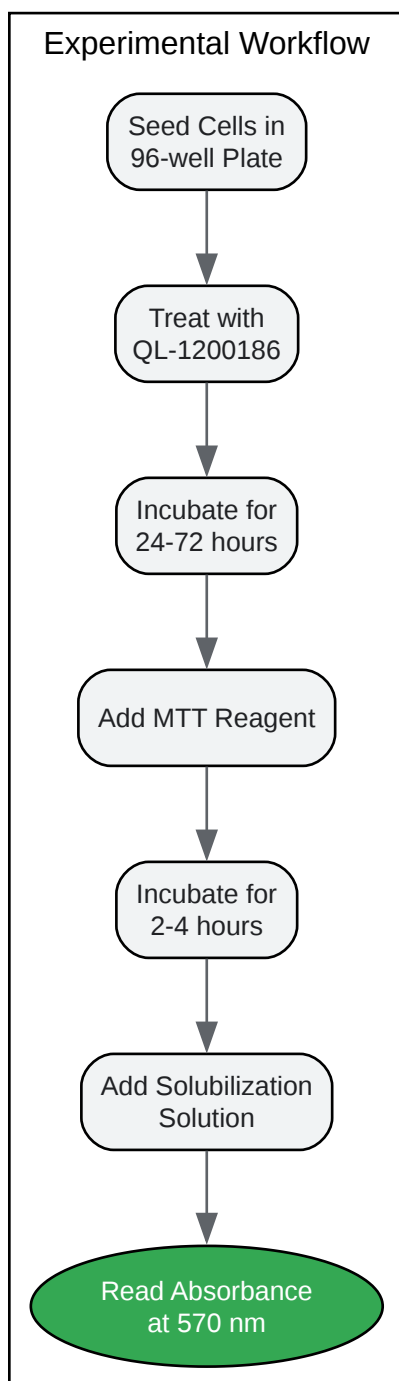
Procedure:

- Cell Seeding: Seed NK-92 cells at a density of  $5 \times 10^4$  cells/well in a 96-well plate.[\[12\]](#)
- Treatment: Add varying concentrations of **QL-1200186** to the wells.
- Stimulation: Add IL-12 (e.g., 10 ng/mL) to the wells to stimulate IFN- $\gamma$  production.[\[13\]](#) Include unstimulated and vehicle-treated controls.
- Incubation: Incubate the plate for 24 hours at 37°C.[\[12\]](#)
- Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
- ELISA: Perform the IFN- $\gamma$  ELISA on the collected supernatants according to the manufacturer's instructions.

- Data Analysis: Generate a standard curve and determine the concentration of IFN- $\gamma$  in each sample. Calculate the IC50 value for **QL-1200186**.

## Cell Viability Assay (MTT Assay)

This assay is used to assess the potential cytotoxicity of **QL-1200186** on the cell lines used in the efficacy studies.



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**Caption:** Workflow for the MTT cell viability assay.

Materials:

- Cells of interest (e.g., PBMCs, NK-92)
- **QL-1200186**
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g.,  $1 \times 10^4$  to  $5 \times 10^4$  cells/well).[14]
- Treatment: Add serial dilutions of **QL-1200186** to the wells. Include untreated and vehicle controls.
- Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.
- MTT Addition: Add 10-20  $\mu$ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[6][14]
- Solubilization: Add 100  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.[6]
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration) of **QL-1200186**.

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